1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine
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Overview
Description
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method is the alkylation of 2-imidazole with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-2-yl)-N-methylpropan-1-amine
- 1-(1H-imidazol-2-yl)-N-ethylpropan-1-amine
- 1-(1H-imidazol-2-yl)-N-(2-hydroxyethyl)propan-1-amine
Uniqueness
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and may provide advantages in specific applications.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-3-8(10-6-7-13-2)9-11-4-5-12-9/h4-5,8,10H,3,6-7H2,1-2H3,(H,11,12) |
InChI Key |
AVUZYUUDCUVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NCCOC |
Origin of Product |
United States |
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